L-Leucine, N-1H-purin-6-yl-
Description
Contextualization of Purine-Amino Acid Conjugates in Medicinal Chemistry and Biochemistry
Purine-amino acid conjugates are hybrid molecules that have garnered considerable attention in medicinal chemistry and biochemistry due to their potential to modulate biological processes. avcr.cz Purines are fundamental components of nucleic acids (DNA and RNA), energy cofactors, and signaling molecules. rsc.org Amino acids, the building blocks of proteins, are also crucial for a vast array of cellular functions, including enzyme catalysis, cell signaling, and metabolic regulation. ontosight.ainih.gov
The conjugation of these two essential biomolecules can lead to compounds with enhanced biological activity, improved pharmacokinetic properties, or novel mechanisms of action. d-nb.infonih.gov For instance, modifying bioactive compounds with amino acid fragments is a common strategy to optimize their therapeutic potential. d-nb.info In the context of purines, this approach has been explored to develop antiviral, antimycobacterial, and anticancer agents. d-nb.info The amino acid moiety can influence the solubility, stability, and transport of the purine (B94841), while the purine core can be designed to interact with specific biological targets. ontosight.ai
Historical Perspective and Evolution of N6-Substituted Purine Derivatives
The study of N6-substituted purine derivatives has a rich history, with early research focusing on their role as cytokinins, a class of plant hormones that promote cell division. researchgate.net Over the years, the scope of investigation has expanded significantly, revealing a wide range of biological activities for these compounds, including antitubercular, fungicidal, antiallergic, antimicrobial, and antitumor properties. scielo.org.mx
A key development in this field was the discovery that substitutions at the N6 position of the purine ring could dramatically alter the compound's biological profile. nih.gov This led to the synthesis and evaluation of a vast number of derivatives with various substituents, including alkyl, aryl, and amino acid groups. scielo.org.mxacs.orgacs.org The development of efficient synthetic methods, such as nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions, has been instrumental in advancing this research. d-nb.infoacs.orgnih.gov These methods allow for the precise and controlled introduction of diverse functional groups at the N6 position, facilitating the exploration of structure-activity relationships. d-nb.infonih.gov
Rationale for the Academic and Research Investigation of N-1H-purin-6-yl-L-Leucine
The specific investigation of N-1H-purin-6-yl-L-Leucine is driven by the unique properties of its constituent parts. L-leucine is an essential branched-chain amino acid known for its critical role in protein synthesis and the regulation of the mTOR signaling pathway, which is a central regulator of cell growth and metabolism. ontosight.ainih.gov Adenine (B156593), a core component of ATP and nucleic acids, is fundamental to cellular energy metabolism and genetic information transfer. ontosight.ai
The conjugation of L-leucine to the N6 position of adenine creates a molecule with the potential to influence these critical cellular pathways in novel ways. ontosight.ai Researchers are interested in how this specific linkage might alter the compound's solubility, stability, and biological activity compared to its individual components. ontosight.ai The investigation into N-1H-purin-6-yl-L-Leucine could uncover new therapeutic avenues for diseases related to metabolic disorders, growth dysregulation, or genetic conditions. ontosight.ai Furthermore, studying such conjugates provides valuable insights into the design of new bioactive molecules with tailored properties for specific biological targets. ontosight.ai
Overview of Research Trajectories for Modified Nucleobase-Amino Acid Conjugates
Current research on modified nucleobase-amino acid conjugates is following several promising trajectories. One major focus is the development of novel therapeutic agents. This includes the synthesis of conjugates with potent and selective activity against various diseases, including cancer, viral infections, and bacterial infections. d-nb.infonih.gov Researchers are also exploring the use of these conjugates as tools for chemical biology to probe and modulate biological processes at the molecular level. avcr.cz
Another significant area of research is the incorporation of modified nucleobase-amino acid units into nucleic acids and peptides. nih.govmdpi.com This can imbue these biopolymers with new functionalities, such as enhanced stability, improved cellular uptake, and novel binding properties. beilstein-journals.orgmdpi.com For example, peptide nucleic acids (PNAs), which have a peptide-like backbone, can be modified with amino acids to improve their solubility and binding affinity to target DNA or RNA sequences. beilstein-journals.org Furthermore, the discovery of naturally occurring amino acid-modified nucleosides in tRNA has spurred interest in their potential role in the origins of life and the evolution of the genetic code, opening up new avenues of investigation in prebiotic chemistry. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(7H-purin-6-ylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-6(2)3-7(11(17)18)16-10-8-9(13-4-12-8)14-5-15-10/h4-7H,3H2,1-2H3,(H,17,18)(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFPMAUBZFXAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31981-63-2 | |
| Record name | L-Leucine, N-1H-purin-6-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031981632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Leucine, N-1H-purin-6-yl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemical Derivatization of N 1h Purin 6 Yl L Leucine
Strategic Pathways for the Formation of the N-1H-purin-6-yl-L-Leucine Conjugate
The creation of the N-1H-purin-6-yl-L-Leucine conjugate is primarily achieved through two strategic approaches: the nucleophilic displacement of a leaving group on the purine (B94841) ring by the amino acid, or the direct coupling of the two parent molecules using activating agents.
A common and effective method for synthesizing N-(purin-6-yl) amino acids involves the nucleophilic substitution reaction. nih.gov This strategy typically utilizes a purine scaffold with a good leaving group at the C6 position, most commonly 6-chloropurine (B14466). The amino group of L-leucine acts as the nucleophile, displacing the chloride ion to form the desired N6-substituted purine conjugate.
The reaction is often carried out under basic conditions, for example, in an aqueous solution of sodium carbonate (Na₂CO₃) under reflux. nih.gov The base serves to deprotonate the amino group of L-leucine, increasing its nucleophilicity and facilitating the attack on the electron-deficient C6 carbon of the purine ring. This method is advantageous due to its directness and the ready availability of the starting materials. Research has shown this approach to be effective for conjugating various (S)-amino acids to the purine core. nih.gov
Table 1: Reaction Conditions for Nucleophilic Displacement
| Reactants | Solvent/Base | Conditions | Product |
|---|---|---|---|
| 6-Chloropurine, L-Leucine | Aqueous Na₂CO₃ | Reflux | N-1H-purin-6-yl-L-Leucine |
An alternative strategy involves the direct coupling of a purine molecule with L-leucine. This approach is analogous to peptide synthesis, where a carboxyl group is activated to react with an amino group. bachem.com In this context, one could envision activating the carboxyl group of an N-(purin-6-yl)acetic acid derivative to couple with L-leucine, or more commonly, activating the carboxyl group of L-leucine to react with 6-aminopurine (adenine).
However, a more relevant direct coupling approach in the synthesis of related molecules involves using a pre-formed N-(purin-6-yl) amino acid and coupling it to another amino acid or peptide. nih.gov This subsequent coupling step typically employs standard peptide coupling reagents, such as carbodiimides, to activate the carboxyl group of the N-(purin-6-yl)-L-leucine. While this demonstrates the utility of coupling chemistry in this class of compounds, it also highlights a potential pitfall: racemization at the chiral center of the activated amino acid. nih.gov
Another advanced method for forming a bond between a purine and an amino acid is through palladium-catalyzed cross-coupling reactions. For instance, (purin-6-yl)alanines have been synthesized by coupling protected iodozincalanines with 6-iodopurines. nih.gov This suggests that similar transition metal-catalyzed strategies could be developed for the synthesis of N-1H-purin-6-yl-L-Leucine, potentially offering a different route with unique functional group tolerance.
Stereochemical Control and Diastereoselectivity in Conjugate Synthesis
Maintaining the stereochemical integrity of L-leucine during the synthesis is critical, as the biological activity of chiral molecules is often dependent on their specific configuration. youtube.com All common amino acids, with the exception of glycine, are found in the "L" enantiomeric form in living systems. libretexts.org
Studies comparing different synthetic routes for N-(purin-6-yl)dipeptides have revealed significant differences in stereochemical outcomes. nih.gov
Nucleophilic Displacement: The synthesis of N-(purin-6-yl)-(S)-amino acids via the nucleophilic substitution of chlorine in 6-chloropurine has been shown to be a racemization-free approach. nih.gov This method effectively preserves the original stereochemistry of the amino acid, leading to an enantiomerically pure product.
Direct Coupling: In contrast, when N-(purin-6-yl)-(S)-amino acids are coupled to another amino acid using a carbodiimide (B86325) coupling agent, significant racemization at the chiral center of the carboxy component can occur. nih.gov For example, one study found that this approach led to a mixture of (S,S)- and (R,S)-diastereomers in a 6:4 ratio. nih.gov Interestingly, the configuration of the starting N-(purin-6-yl)-α-amino acid did not influence the final diastereomeric composition, suggesting the reaction proceeds through a chirally labile intermediate. nih.gov
Table 2: Comparison of Synthetic Routes and Stereochemical Outcome
| Synthetic Method | Starting Materials | Stereochemical Outcome | Reference |
|---|---|---|---|
| Nucleophilic Displacement | 6-Chloropurine, (S)-amino acid | Diastereomerically pure product (racemization-free) | nih.gov |
| Direct Coupling (Carbodiimide) | N-(purin-6-yl)-(S)-amino acid, (S)-glutamate | Mixture of (S,S) and (R,S) diastereomers (6:4 ratio) | nih.gov |
This highlights the critical importance of selecting the appropriate synthetic strategy to ensure the desired stereochemistry in the final N-1H-purin-6-yl-L-Leucine product.
Advanced Characterization Techniques for Structural Elucidation of N-1H-purin-6-yl-L-Leucine and its Synthetic Precursors
The confirmation of the structure and purity of the synthesized N-1H-purin-6-yl-L-Leucine is accomplished through a combination of spectroscopic and analytical methods.
¹H NMR: Would show characteristic signals for the protons on the purine ring (e.g., at C2 and C8), as well as signals corresponding to the L-leucine moiety, including the α-proton, β-protons, γ-proton, and the diastereotopic methyl protons of the isobutyl side chain. The coupling patterns and chemical shifts of these protons provide definitive evidence of the structure.
¹³C NMR: Provides information on the carbon skeleton. The chemical shifts of the purine ring carbons, particularly C6, would confirm the N-substitution. researchgate.net For instance, the C4, C5, C6, and C8 carbons of the purine ring have characteristic chemical shift ranges that can help identify the substitution pattern. researchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight of the target compound, confirming that the desired reaction has occurred. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which in turn confirms the molecular formula of N-1H-purin-6-yl-L-Leucine (C₁₁H₁₅N₅O₂). Fragmentation patterns observed in MS/MS experiments can further corroborate the structure by showing the loss of specific fragments, such as the leucine (B10760876) side chain or parts of the purine ring.
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared to the theoretically calculated values based on the molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's identity and, crucially, its purity. For N-1H-purin-6-yl-L-Leucine (C₁₁H₁₅N₅O₂), the theoretical elemental composition would be calculated as a benchmark for purity assessment.
**Table 3: Theoretical Elemental Composition of N-1H-purin-6-yl-L-Leucine (C₁₁H₁₅N₅O₂) **
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 11 | 132.121 | 52.99% |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 6.07% |
| Nitrogen (N) | 14.007 | 5 | 70.035 | 28.09% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 12.84% |
| Total | 249.274 | 100.00% |
Design and Synthesis of N-1H-purin-6-yl-L-Leucine Analogs with Modified Amino Acid or Purine Moieties
The strategic design and synthesis of analogs of N-1H-purin-6-yl-L-leucine have been a focal point of research aimed at exploring and optimizing the biological activities of this class of compounds. Modifications to both the L-leucine and the purine components of the molecule have been investigated to understand structure-activity relationships and to develop novel therapeutic agents. These synthetic efforts have led to a diverse range of analogs with potential applications in various fields, including cancer research and immunology.
Modification of the Amino Acid Moiety
While extensive research has been conducted on modifying the purine ring, alterations to the L-leucine portion of N-1H-purin-6-yl-L-leucine have also been explored to a lesser extent. These modifications can be broadly categorized into changes in the side chain, the carboxyl group, and the alpha-amino group.
One common strategy involves the synthesis of peptide conjugates, where the carboxyl group of N-(purin-6-yl)-L-leucine is coupled with other amino acid esters. This approach utilizes standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) in combination with N-hydroxysuccinimide (NHS) to form a peptide bond. For instance, N-(6-purinyl)-L-alanyl-L-leucine has been synthesized through this method. However, a significant challenge in this process is the risk of racemization of the amino acid chiral center under certain reaction conditions, particularly during acid hydrolysis of the final product nih.gov.
Another avenue for modification is the alteration of the leucine side chain. While specific examples directly related to N-1H-purin-6-yl-L-leucine are not extensively documented, general methods for synthesizing side-chain-modified α-amino acids have been developed. These methods, such as Knoevenagel condensation of l-aminocarboxylate-derived β-ketoesters followed by reductive decarboxylation, could potentially be applied to create novel leucine analogs for subsequent conjugation with a purine moiety nih.gov. The incorporation of unnatural amino acids, such as 5',5',5'-trifluoro-leucine, has also been shown to be compatible with biological systems and represents a potential modification strategy nih.gov.
Modification of the Purine Moiety
A more widely explored area is the modification of the purine ring of N-1H-purin-6-yl-L-leucine analogs. These modifications aim to modulate the electronic and steric properties of the purine system to enhance biological activity and selectivity.
A primary method for synthesizing the parent N-(purin-6-yl)amino acids involves the nucleophilic substitution of 6-chloropurine with the desired amino acid in the presence of a base, such as sodium carbonate, in an aqueous solution under reflux mdpi.com. This foundational reaction provides a versatile platform for creating a variety of analogs by using substituted 6-chloropurines or by further modifying the purine ring post-conjugation.
N(9)-Substituted Analogs
Alkylation at the N(9) position of the purine ring is a common modification. This can be achieved by reacting the N-(purin-6-yl)amino acid with alkyl halides in the presence of a base or through Mitsunobu reaction with alcohols beilstein-journals.org. For example, to improve solubility and potentially the cytotoxic profile of certain purine conjugates, a 2-hydroxyethoxymethyl fragment has been introduced at the N(9) position mdpi.com. The synthesis of these N(9)-substituted analogs often starts with a protected amino acid, which is then reacted with a 9-substituted-6-chloropurine.
C2, C6, and C8-Substituted Analogs
Modifications at the C2, C6, and C8 positions of the purine ring have also been investigated. For instance, 2,6-disubstituted purines can be synthesized starting from 2,6-dichloropurine nih.gov. The chlorine atoms at these positions can be sequentially substituted with different nucleophiles to introduce a variety of functional groups. The Suzuki-Miyaura cross-coupling reaction is another powerful tool for introducing aryl or other carbon-based substituents at the C6 position of the purine ring nih.gov.
The synthesis of C8-substituted purine analogs can be achieved through multicomponent reactions. For example, a mixture of aminomalononitrile, urea, and α-amino acid methyl esters can be used to construct C8-substituted purine rings, which can then be further elaborated nih.gov.
Detailed Research Findings
The synthesis of various N-(purin-6-yl)amino acid and peptide derivatives has been reported with the aim of evaluating their biological activities, including cytotoxic and immunomodulatory effects nih.govnih.gov. It has been found that the nature of the substituent on the purine ring, the type and stereochemistry of the amino acid, and the linker connecting them can significantly influence the biological activity nih.gov.
For example, a series of N-[ω-(purin-6-yl)aminoalkanoyl] derivatives were synthesized and showed high cytotoxic activity against several tumor cell lines. Structure-activity relationship studies revealed that both the purine residue and a linker of a specific length are crucial for the observed cytotoxicity mdpi.comnih.gov. In some cases, N(9)-substitution was explored to enhance the aqueous solubility of these compounds mdpi.com.
The tables below summarize some of the synthesized analogs of N-1H-purin-6-yl-L-leucine and related compounds, highlighting the modifications and reported biological activities.
Table 1: Analogs with Modified Amino Acid Moieties
| Compound Name | Modification on Leucine Moiety | Synthetic Method | Reported Biological Activity/Finding |
| N-(6-Purinyl)-L-alanyl-L-leucine | Peptide bond formation at the carboxyl group | DCC/NHS coupling | Subject to racemization during acid hydrolysis nih.gov |
| 5',5',5'-Trifluoro-leucine conjugate | Trifluoromethyl groups on the isobutyl side chain | Enzymatic loading onto tRNA | Efficiently incorporated into peptides nih.gov |
Table 2: Analogs with Modified Purine Moieties
| Compound Name | Modification on Purine Moiety | Synthetic Method | Reported Biological Activity/Finding |
| N-(9-(2-Hydroxyethoxymethyl)purin-6-yl)amino acid derivative | 2-Hydroxyethoxymethyl group at N(9) | Reaction with 9-substituted-6-chloropurine | Increased solubility, potential for improved cytotoxic profile mdpi.com |
| N(9)-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine | Chloro substituents at C2 and C6, alkyl chain at N(9) | Alkylation of 2,6-dichloropurine | Potent cytotoxic activity against human tumor cell lines nih.gov |
| [[5-[6-(N,N-dimethylamino)purin-9-yl]pentoxy]-carbonyl]D-arginine | N,N-dimethylamino group at C6, alkoxycarbonyl linker to amino acid | Multi-step synthesis | In vitro stimulation of cytotoxic T lymphocytes nih.gov |
| C(8)-Substituted Purine Building Blocks | Amino acid residue at C(8) | Multicomponent synthesis from prebiotic compounds | Building blocks for peptide nucleic acids nih.gov |
Biochemical and Cellular Mechanistic Investigations of N 1h Purin 6 Yl L Leucine
Modulation of Intracellular Signaling Pathways
Impact on the Mechanistic Target of Rapamycin (B549165) (mTOR) Signaling Axis
L-leucine is a well-established, potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. researchgate.netbiologists.com This pathway is a central regulator of cell growth, proliferation, and metabolism. molbiolcell.org Leucine's activation of mTORC1 is a critical step in the initiation of protein synthesis. biologists.com The proposed mechanism involves leucine (B10760876) binding to cellular sensors, such as Sestrin2 or leucyl-tRNA synthetase (LARS), which in turn leads to the activation of the Rag GTPases and the recruitment of mTORC1 to the lysosomal surface, where it is activated. nih.gov
Given that N-1H-purin-6-yl-L-Leucine contains an L-leucine moiety, it is plausible that it could influence the mTORC1 pathway. However, the conjugation to an adenine (B156593) molecule at the N6 position could significantly alter its recognition by and interaction with leucine sensors. ontosight.ai The bulky purine (B94841) group might sterically hinder the binding of the leucine portion to its targets, potentially diminishing or even inhibiting its normal function. Conversely, the adenine component could facilitate novel interactions with other cellular components, leading to a currently unknown regulatory effect on mTOR signaling. Without experimental data, the precise impact of N-1H-purin-6-yl-L-Leucine on the mTOR axis remains speculative.
Interactions with General Control Nonderepressible 2 (GCN2) and Eukaryotic Initiation Factor 2 alpha (eIF2α) Pathways
The General Control Nonderepressible 2 (GCN2) pathway is a key cellular stress response system activated by amino acid deprivation. nih.govuni-muenchen.de When uncharged tRNAs accumulate due to a lack of a specific amino acid, GCN2 is activated. nih.gov Activated GCN2 then phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α). nih.govmdpi.com This phosphorylation leads to a general inhibition of protein synthesis to conserve resources, while paradoxically promoting the translation of specific stress-response genes, such as ATF4. uni-muenchen.denih.gov
Leucine deprivation is a known activator of the GCN2-eIF2α pathway. uni-muenchen.de Whether N-1H-purin-6-yl-L-Leucine could modulate this pathway is uncertain. If the compound is not efficiently transported into the cell or if the L-leucine component is not recognized by leucyl-tRNA synthetase for charging tRNAs, its presence might not alleviate a leucine-deficient state, thus having no effect on GCN2 activity. Alternatively, if the compound or its metabolites interfere with tRNA charging or other aspects of the translational machinery, it could potentially induce a stress response through the GCN2 pathway. Again, empirical studies are required to determine any such interactions.
Influence on Cellular Metabolism
Regulation of Glucose Metabolism and Gluconeogenesis
L-leucine itself does not directly participate in gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. frontiersin.org In fact, it is considered a ketogenic amino acid, meaning its breakdown produces acetyl-CoA and acetoacetate, not precursors for glucose synthesis. However, adenine and its derivatives, such as AMP, have been shown to influence glucose metabolism. For example, adenine nucleotides can stimulate hepatic glycogenolysis and gluconeogenesis. frontiersin.org
Effects on Lipid Metabolism
L-leucine has been reported to influence lipid metabolism, with some studies suggesting it can promote fatty acid oxidation and prevent lipid accumulation in certain cell types. researchgate.net It may also play a role in the regulation of lipogenesis through the mTOR signaling pathway. mdpi.comfrontiersin.org The purine component, adenine, is a fundamental building block of ATP, which is essential for the energy-intensive processes of lipid synthesis and breakdown.
The potential effects of N-1H-purin-6-yl-L-Leucine on lipid metabolism are entirely unknown. Any influence would likely be mediated through its effects on the mTOR pathway, energy sensing pathways like AMPK (which is sensitive to the AMP:ATP ratio), or through the direct metabolic contribution of its breakdown products.
Mechanisms Affecting Protein Turnover and Synthesis
Protein turnover is the balance between protein synthesis and protein degradation. oup.com L-leucine is renowned for its potent stimulation of muscle protein synthesis. researchgate.net It acts as a signaling molecule to activate the translational machinery, primarily through the mTORC1 pathway, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promote the initiation of mRNA translation. nih.govlibretexts.org
The presence of the purine group in N-1H-purin-6-yl-L-Leucine makes it difficult to predict its effect on protein synthesis. If the compound can effectively mimic L-leucine in activating mTORC1, it could potentially stimulate protein synthesis. However, it is equally possible that the modification hinders this activity. Furthermore, studies on other N-(6-purinyl)peptides have investigated their cytotoxic and immunomodulatory effects, suggesting that such conjugates can have biological activities that are distinct from their individual amino acid components. nih.gov Without specific research, it is impossible to conclude whether N-1H-purin-6-yl-L-Leucine would promote or inhibit protein turnover.
Interaction with Specific Enzyme Systems
The conjugation of the amino acid L-leucine with a purine moiety at the N-1H-purin-6-yl position creates a molecule with the potential for diverse interactions with various enzyme systems. The biochemical significance of this compound can be inferred from the known roles of its constituent parts: L-leucine as a crucial regulator of metabolism and the purine core as a ubiquitous scaffold in biological systems.
Adenosine (B11128) aminohydrolase, also known as adenosine deaminase (ADA), is a key enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.govuniprot.org This enzymatic activity is crucial for maintaining adenosine homeostasis and is involved in the maturation and function of lymphoid cells. uniprot.orgplos.org Given that N-1H-purin-6-yl-L-Leucine contains a purine ring, it is a candidate for interaction with ADA.
While direct studies on the effect of N-1H-purin-6-yl-L-Leucine on ADA are not extensively documented, the broader class of purine derivatives has been investigated as potential modulators of ADA activity. researchgate.net The structural similarity of the purine core of the compound to adenosine suggests a potential for competitive inhibition. The nature and extent of this inhibition would likely depend on the conformation adopted by the entire molecule and the specific interactions of the L-leucine side chain with the enzyme's active site or allosteric sites. Research on other N-substituted purine analogues has shown that modifications at the 6-position can significantly influence their inhibitory potency against ADA. nih.gov Therefore, it is plausible that N-1H-purin-6-yl-L-Leucine could modulate ADA activity, thereby influencing cellular signaling pathways regulated by adenosine levels.
| Enzyme | EC Number | Function | Relevance |
|---|---|---|---|
| Adenosine Aminohydrolase (Adenosine Deaminase) | 3.5.4.4 | Catalyzes the deamination of adenosine to inosine. uniprot.orgnovusbio.com | Crucial for purine metabolism and immune function. plos.org |
Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of the correct amino acid to its cognate tRNA molecule, a critical step in protein synthesis. wikipedia.org Leucyl-tRNA synthetase (LARS1) is specific for L-leucine and not only functions in translation but also acts as a cellular sensor for leucine levels, playing a key role in activating the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. nih.gov
The interaction of N-1H-purin-6-yl-L-Leucine with LARS1 is of significant interest. The presence of the L-leucine moiety suggests that the compound could be recognized by the active site of LARS1. Binding of L-leucine to LARS1 induces conformational changes that are crucial for its signaling functions. nih.gov The purine substituent at the amino group of leucine could potentially modulate this interaction in several ways:
Competitive Inhibition: The compound might compete with L-leucine for binding to the active site of LARS1, thereby inhibiting tRNA charging and downstream protein synthesis.
Allosteric Modulation: The purine group could interact with regions of the enzyme outside the active site, leading to allosteric modulation of its catalytic or signaling functions.
Altered Signaling: The binding of the conjugate might induce a different conformational state in LARS1 compared to L-leucine alone, potentially leading to an altered activation or inhibition of the mTORC1 pathway.
Studies on the association of archaeal prolyl- and leucyl-tRNA synthetases have shown that these enzymes can form complexes that enhance aminoacylation efficiency, highlighting the potential for complex regulatory interactions involving LARS1. nih.gov The introduction of a purine group to L-leucine could influence such interactions within multi-synthetase complexes.
| Enzyme | Function | Role of L-Leucine | Potential Effect of N-1H-purin-6-yl-L-Leucine |
|---|---|---|---|
| Leucyl-tRNA Synthetase (LARS1) | Aminoacylation of tRNALeu, Leucine sensing for mTORC1 activation. wikipedia.orgnih.gov | Substrate and allosteric activator. nih.gov | Competitive inhibition, allosteric modulation, altered signaling. |
Proteases are enzymes that catalyze the breakdown of proteins and are involved in a vast array of physiological processes. The dysregulation of protease activity is implicated in numerous diseases, making them important therapeutic targets. The conjugation of bioactive molecules to amino acids or peptides can be a strategy to target proteases.
While there is no direct evidence for the modulation of protease activity by N-1H-purin-6-yl-L-Leucine itself, conjugates derived from this compound could potentially act as protease inhibitors. For instance, the synthesis of N-(purin-6-yl)dipeptides has been explored for their antimycobacterial activity, suggesting that such conjugates can have specific biological targets. nih.gov Furthermore, a review on cysteine protease inhibitors has highlighted that purine-6-carbonitriles can act as selective inhibitors of cathepsin S, a type of cysteine protease. nih.gov This indicates that the purine scaffold can be a key component in the design of protease inhibitors.
A hypothetical conjugate of N-1H-purin-6-yl-L-Leucine could be designed to target a specific protease. The L-leucine residue could provide a recognition motif for the protease's active site, while the purine moiety could enhance binding affinity or confer selectivity. The development of such conjugates represents a promising area for therapeutic research. mdpi.com
| Compound Class | Target Protease | Significance |
|---|---|---|
| Purine-6-carbonitriles | Cathepsin S nih.gov | Demonstrates the potential of the purine scaffold in protease inhibitor design. |
| N-(purin-6-yl)dipeptides | Not specified, antimycobacterial activity. nih.gov | Suggests biological activity of purine-amino acid conjugates. |
Transcriptional and Translational Regulatory Effects
The regulation of gene expression at both the transcriptional and translational levels is fundamental to cellular function. L-leucine is a well-established regulator of protein synthesis and gene expression. The availability of L-leucine is sensed by the cell, leading to the activation of the mTORC1 signaling pathway, which in turn promotes mRNA translation and protein synthesis.
Studies have shown that an increase in L-leucine availability can upregulate the gene transcription of amino acid transporters, such as the L-type amino acid transporter-1 (LAT1) and the sodium-coupled neutral amino acid transporter-2 (SNAT2). nih.gov This upregulation is associated with the activating transcription factor-4 (ATF4) and is dependent on the mTORC1 signaling pathway. nih.gov This indicates a feedback loop where leucine availability enhances the capacity of the cell to take up more amino acids.
Given that N-1H-purin-6-yl-L-Leucine contains an L-leucine moiety, it is plausible that it could influence these regulatory pathways. The extent to which the purine substitution affects the recognition and signaling functions of L-leucine is a key question. It is possible that the compound could act as either an agonist or an antagonist of the leucine-sensing machinery, thereby modulating the expression of genes involved in nutrient transport and metabolism.
Furthermore, purine-based compounds themselves can have regulatory effects on transcription. For example, certain purine analogs have been shown to influence the expression of specific genes. The purine ring system is a fundamental component of nucleic acids and signaling molecules like ATP and GTP, which are central to the processes of transcription and translation. Therefore, N-1H-purin-6-yl-L-Leucine could potentially exert regulatory effects through mechanisms independent of its L-leucine component, by directly or indirectly interacting with the transcriptional or translational machinery.
| Regulatory Level | Role of L-Leucine | Key Mediators | Potential Effect of N-1H-purin-6-yl-L-Leucine |
|---|---|---|---|
| Translational | Activates protein synthesis. | mTORC1, LARS1 nih.gov | Agonist or antagonist of mTORC1 signaling. |
| Transcriptional | Upregulates amino acid transporter genes. nih.gov | ATF4, mTORC1 nih.gov | Modulation of gene expression related to nutrient sensing. |
Biological Activities and Pre Clinical Assessment of N 1h Purin 6 Yl L Leucine and Its Analogs
Antiviral Efficacy of N-1H-purin-6-yl-L-Leucine Analogs
The structural motif of a purine (B94841) base linked to an amino acid offers a versatile scaffold for the development of novel antiviral agents. Research into N-1H-purin-6-yl-L-Leucine analogs has revealed promising activity against a range of viruses, primarily through mechanisms that interfere with viral replication and genomic integrity.
Inhibition of Viral Replication in In Vitro Models
Several studies have demonstrated the capacity of N-1H-purin-6-yl-L-Leucine analogs to inhibit the replication of various viruses in cell culture models. For instance, N‐[ω‐(purin‐6‐yl)aminoalkanoyl] derivatives of chiral heterocyclic amines have shown notable anti-herpesvirus activity. Specifically, certain analogs have demonstrated high antiviral activity in vitro against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir (B1169) researchgate.net. The inhibitory activity of some of these compounds is significant, with the (S)-enantiomer of one derivative showing an IC50 of 4.6 μM, which is almost four times more potent than its (R)-enantiomer (IC50 of 18 μM) researchgate.net.
The design and synthesis of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs have also yielded compounds with potent anti-influenza A activity against both H1N1 and H3N2 strains nih.gov. This highlights the potential of modifying the purine core and the linker to the amino acid to optimize antiviral efficacy.
Table 1: In Vitro Antiviral Activity of Selected N-1H-purin-6-yl-L-Leucine Analogs and Related Purine Derivatives
| Compound/Analog | Target Virus | Cell Line | Activity Metric | Value |
|---|---|---|---|---|
| (S)-4-[6-(purin-6-yl)aminohexanoyl]-7,8-difluoro-3,4-dihydro-3-methyl-2H- asm.orgnih.govbenzoxazine | Herpes Simplex Virus Type 1 (HSV-1) | Vero | IC50 | 4.6 μM researchgate.net |
| (R)-4-[6-(purin-6-yl)aminohexanoyl]-7,8-difluoro-3,4-dihydro-3-methyl-2H- asm.orgnih.govbenzoxazine | Herpes Simplex Virus Type 1 (HSV-1) | Vero | IC50 | 18 μM researchgate.net |
| Compound 5x (a 6-methyl-7-substituted-7-deaza purine nucleoside analog) | Influenza A (H1N1) | Not Specified | IC50 | 5.88 μM nih.gov |
| Compound 5x (a 6-methyl-7-substituted-7-deaza purine nucleoside analog) | Influenza A (H3N2) | Not Specified | IC50 | 6.95 μM nih.gov |
| Compound 5z (a 6-methyl-7-substituted-7-deaza purine nucleoside analog) | Influenza A (H1N1) | Not Specified | IC50 | 3.95 μM nih.gov |
| Compound 5z (a 6-methyl-7-substituted-7-deaza purine nucleoside analog) | Influenza A (H3N2) | Not Specified | IC50 | 3.61 μM nih.gov |
Mutagenic Effects on Viral Genomes
A compelling antiviral strategy that has been explored for purine analogs is lethal mutagenesis. This approach involves the incorporation of nucleoside analogs into the viral genome during replication, leading to an increase in mutation frequency beyond the threshold for viral viability, a phenomenon known as "error catastrophe".
Novel N-6-substituted purine analogues have been synthesized and shown to act as ambiguous substrates during viral replication, leading to a significant increase in transition mutation frequency. In studies with picornaviruses such as poliovirus (PV) and coxsackievirus B3 (CVB3), the most potent of these analogs reduced viral titers by over 1,000-fold in a single passage and increased the transition mutation frequency by up to 65-fold asm.orgumn.edu. Kinetic analyses have shown that these analogs are templated ambiguously by the viral polymerase with greater efficiency than the known mutagenic nucleoside, ribavirin (B1680618) asm.org.
Importantly, a high-fidelity variant of poliovirus displayed resistance to both the antiviral and mutagenic effects of these analogs, providing strong evidence for lethal mutagenesis as the mechanism of action asm.orgumn.edu. This mechanism offers a promising avenue for the development of broad-spectrum antiviral therapies with a potentially higher barrier to the development of viral resistance. The principle of lethal mutagenesis has also been successfully applied to other RNA viruses, including HIV, using different mutagenic nucleoside analogs nih.gov.
Antimycobacterial Spectrum of N-1H-purin-6-yl-L-Leucine and Related Conjugates
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge, necessitating the discovery of novel therapeutic agents. Purine analogs, including conjugates with amino acids, have emerged as a promising class of compounds with significant antimycobacterial activity.
Efficacy Against Mycobacterium tuberculosis Strains
A range of N-(purin-6-yl) amino acid and dipeptide conjugates have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv, as well as other mycobacterial species like Mycobacterium avium and Mycobacterium terrae. Furthermore, some of these compounds have shown efficacy against multidrug-resistant strains of M. tuberculosis nih.gov.
Screening of a library of novel purine conjugates with amino acids and short peptides identified several compounds with moderate to high antimycobacterial activity. For instance, certain N-(purin-6-yl)dipeptides exhibited Minimum Inhibitory Concentrations (MIC) in the range of 3.1–6.25 μg/mL against the laboratory strain M. tuberculosis H37Rv nih.gov. The most active compounds identified in one study were N-(2-aminopurin-6-yl)- and N-(purin-6-yl)-glycyl-(S)-glutamic acids nih.gov.
Table 2: Antimycobacterial Activity of Selected N-(purin-6-yl) Amino Acid and Dipeptide Conjugates against M. tuberculosis H37Rv
| Compound | MIC (μg/mL) |
|---|---|
| N-(purin-6-yl)glycyl-(S)-glutamic acid | Highly Active nih.gov |
| N-(2-aminopurin-6-yl)glycyl-(S)-glutamic acid | Highly Active nih.gov |
| Various N-(purin-6-yl)dipeptides | 3.1–6.25 nih.gov |
Structure-Activity Relationship in Antimycobacterial Efficacy
The antimycobacterial potency of N-1H-purin-6-yl-L-Leucine and its analogs is closely linked to their chemical structure. Studies exploring the synthesis of novel N-(purin-6-yl)dipeptides have provided insights into the structural features that govern their activity nih.gov.
The stereochemistry of the amino acid component plays a crucial role. For example, the synthesis of N-(purin-6-yl)dipeptides containing a terminal (S)-glutamic acid fragment has been a focus of research. The synthetic route employed can influence the stereochemical purity of the final product, which in turn can affect its biological activity nih.gov. It was observed that coupling N-(purin-6-yl)-(S)-amino acids to dimethyl (S)-glutamate could lead to racemization at the chiral center of the N-(purin-6-yl)-α-amino acid, resulting in a mixture of diastereomers nih.gov. An alternative, racemization-free synthetic approach involves the nucleophilic substitution of chlorine in 6-chloropurine (B14466) with the dipeptide, yielding diastereomerically pure compounds nih.gov.
These findings underscore the importance of both the specific amino acid conjugate and its stereochemical configuration in determining the antimycobacterial efficacy of this class of compounds. Further exploration of the structure-activity relationship is essential for the rational design of more potent antimycobacterial agents based on the N-1H-purin-6-yl-L-Leucine scaffold.
Influence on Cell Proliferation and Growth in Diverse Cellular Models
The amino acid L-leucine is a well-established regulator of cell growth and proliferation, primarily through its activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. The conjugation of L-leucine to a purine moiety in N-1H-purin-6-yl-L-Leucine introduces a molecule with the potential to influence cellular proliferation through multiple mechanisms.
Research has shown that L-leucine itself promotes the proliferation and differentiation of various cell types, including primary preterm rat satellite cells nih.gov. This effect is mediated by the upregulation of mTORC1 activity nih.gov. In the context of cancer, L-leucine has been found to promote the growth and proliferation of pancreatic cancer cells, also through the mTOR signaling pathway mdpi.com.
While direct studies on the effect of N-1H-purin-6-yl-L-Leucine on cell proliferation are limited, the known biological activities of its components suggest a potential for such influence. Purine analogs are known to have antiproliferative effects, often by interfering with DNA and RNA synthesis. Therefore, N-1H-purin-6-yl-L-Leucine and its analogs may exhibit a complex influence on cell proliferation, potentially promoting or inhibiting growth depending on the cell type and the specific molecular pathways involved. The L-leucine component could stimulate growth via mTORC1, while the purine moiety could exert antiproliferative effects. Further research is necessary to elucidate the precise impact of N-1H-purin-6-yl-L-Leucine and its derivatives on the proliferation of diverse cellular models.
Effects on Cancer Cell Lines (e.g., Leukemic, Hepatocellular Carcinoma, Pancreatic)
While research specifically investigating N-1H-purin-6-yl-L-Leucine is limited, studies on its constituent parts—L-Leucine and purine analogs—provide insights into its potential anti-cancer activities. Leucine (B10760876) metabolism is often dysregulated in cancer cells, making it a potential therapeutic target. gsconlinepress.comgsconlinepress.com
Leukemic Cell Lines: Strategies involving leucine deprivation have shown potential in preclinical studies for treating Acute Myeloid Leukemia (AML). gsconlinepress.com This approach can inhibit the proliferation of leukemic cells, induce cell cycle arrest, and promote their differentiation. gsconlinepress.com The combination of leucine deprivation with conventional chemotherapy has demonstrated synergistic effects, suggesting that targeting leucine metabolism could enhance therapeutic outcomes. gsconlinepress.com The anti-leukemic effects may be linked to the mTOR signaling pathway, a critical regulator of cell growth that is often overactive in cancer. gsconlinepress.com
Hepatocellular Carcinoma (HCC): The role of L-Leucine in HCC is complex, with some studies indicating pro-tumorigenic effects while others suggest anti-cancer activity. nih.govpreprints.org One study demonstrated that L-Leucine supplementation had a dose-dependent cytotoxic effect on HCC cell lines, inducing apoptosis. This was attributed to a decrease in insulin-like growth factor 1 (IGF-1) and an increase in p53 levels, which in turn inhibited the PI3K/AKT1/mTORC1 signaling pathway. nih.govpreprints.org Conversely, other research suggests that HCC cell growth is dependent on leucine, and its deprivation can reduce cancer cell proliferation, migration, and invasion. preprints.org Elevated serum levels of leucine have been observed in HCC patients, and these levels decrease after tumor removal, suggesting it could be a potential biomarker. oncotarget.com
Pancreatic Cancer: In pancreatic cancer models, L-Leucine supplementation has been shown to enhance tumor growth. nih.govresearchgate.net Studies in both lean and overweight mouse models revealed that dietary leucine increased the size of pancreatic tumors. nih.gov The proposed mechanisms differ based on metabolic status; in lean mice, leucine increased the phosphorylation of mTOR and its downstream targets, while in overweight mice, it seemed to increase the amount of circulating glucose available to the tumor. nih.gov These findings suggest caution in the clinical use of leucine supplementation for patients with pancreatic cancer. nih.gov
Impact on Endocrine Progenitor Cell Development
The development of the pancreas involves the differentiation of pancreatic progenitor cells into various endocrine cell types. wikipedia.org Research on the amino acid L-Leucine, a component of N-1H-purin-6-yl-L-Leucine, has shown that it can influence the fate of these endocrine progenitor cells. nih.gov
Studies using rat embryonic pancreatic explants revealed that L-Leucine supplementation interfered with the differentiation of pancreatic duodenal homeobox-1 (PDX-1) positive progenitor cells into neurogenin3 (Ngn3) positive endocrine progenitor cells. nih.govnih.gov This inhibition ultimately led to a decrease in the formation of insulin-producing beta cells. nih.gov The mechanism appears to involve the activation of the mTOR complex 1 (mTORC1) signaling pathway. The inhibitory effect of leucine on progenitor cell differentiation could be prevented by using rapamycin, a specific mTORC1 inhibitor. nih.gov This suggests that L-Leucine, via the mTOR pathway, plays a repressive role in the development of Ngn3-expressing pancreatic endocrine progenitor cells. nih.gov
Cellular Uptake and Transport Mechanisms of N-1H-purin-6-yl-L-Leucine and its Derivatives (Investigated through proxy of N-acetyl-L-Leucine and L-Leucine studies)
The cellular uptake of N-1H-purin-6-yl-L-Leucine can be inferred by examining the transport mechanisms of its structural relatives, L-Leucine and N-acetyl-L-Leucine. The addition of a group to the amino moiety of leucine, such as an acetyl group or, in this case, a purine group, can fundamentally alter how the molecule enters cells. nih.govnih.gov
In Vivo Studies in Non-Human Organism Models
Metabolic Reprogramming in Caenorhabditis elegans
In the nematode Caenorhabditis elegans, defects in leucine catabolism lead to extensive metabolic rewiring. nih.gov Studies on C. elegans with mutations in the mccc-1 gene, an enzyme involved in leucine breakdown, reveal how the organism adapts to survive metabolic challenges. nih.govresearchgate.net This rewiring helps to detoxify intermediates of leucine breakdown by converting them into novel metabolites. nih.gov Furthermore, these metabolic shifts can involve interactions with microbes. For instance, bacteria in the worm's environment can modulate the toxicity of leucine breakdown products, highlighting a complex interplay between the host and its microbiome in regulating metabolism. nih.govnih.gov
Muscle Protein Metabolism in Rodent Models (e.g., Cirrhosis-induced Sarcopenia, Hyperammonemia)
Sarcopenia, the loss of skeletal muscle mass, is a significant complication of cirrhosis and is often linked to altered amino acid metabolism and hyperammonemia (excess ammonia). nih.govmdpi.com Rodent models have been instrumental in understanding these processes.
Cirrhosis-induced Sarcopenia: In rodent models of cirrhosis, there is an increased need for leucine due to its heightened oxidation in mitochondria to generate energy, especially in hyperammonemic states. nih.gov Leucine supplementation has been shown to reverse some of the molecular defects associated with sarcopenia in cirrhotic rats. nih.govresearchgate.net Specifically, leucine-enriched branched-chain amino acid (BCAA) supplementation can reverse the impaired mTOR1 signaling and increased autophagy seen in the skeletal muscle of these animals. nih.govnih.gov
Hyperammonemia: Hyperammonemia, a hallmark of liver disease, directly impairs muscle protein synthesis. nih.gov Studies in rodent models and muscle cell cultures show that high doses of L-leucine can reverse the negative effects of ammonia (B1221849) on protein synthesis. nih.gov Hyperammonemia can induce a state of L-leucine deficiency within the muscle cells, which activates stress signaling pathways (like GCN2) and inhibits protein synthesis. Leucine supplementation helps to overcome this deficiency, restore mTORC1 signaling, and rescue protein synthesis. nih.gov
| Condition | Key Molecular Defect in Muscle | Effect of L-Leucine Supplementation |
|---|---|---|
| Cirrhosis-induced Sarcopenia | Impaired mTOR signaling, Increased Autophagy | Reverses impaired mTOR signaling and increased autophagy |
| Hyperammonemia | GCN2 activation, Impaired Protein Synthesis | Reverses GCN2 activation and restores protein synthesis |
Research on N-1H-purin-6-yl-L-Leucine's Impact on Gene Expression in Fish Hepatocytes Remains Undocumented
Scientific literature does not currently contain specific research detailing the effects of the chemical compound L-Leucine, N-1H-purin-6-yl- on gene expression in the hepatocytes of fish. Extensive searches for studies on this particular molecule have not yielded any results that would allow for a substantive report on its biological activities within this context.
While the parent molecule, L-Leucine, has been a subject of investigation in aquatic species, the specific conjugate with a purine moiety, N-1H-purin-6-yl-L-Leucine, is not prominently featured in existing research databases. Studies on L-Leucine have explored its role in regulating metabolism-related gene expression in fish liver cells. For instance, research in rainbow trout hepatocytes has shown that L-leucine can influence signaling pathways such as the target of rapamycin (TOR) pathway, which is crucial for cell growth and metabolism. nih.govinra.fr These studies have examined the impact of L-Leucine on the expression of genes involved in processes like gluconeogenesis and lipogenesis. nih.govinra.fr
However, the addition of a purinyl group to L-Leucine creates a distinct chemical entity. The biological effects of such a modification, particularly concerning gene regulation in fish hepatocytes, have not been elucidated in the available scientific literature. Therefore, a detailed analysis, including data tables and specific research findings as requested, cannot be provided for N-1H-purin-6-yl-L-Leucine.
Further research is required to determine if N-1H-purin-6-yl-L-Leucine has any significant biological activity and to understand its potential mechanisms of action on gene expression in fish hepatocytes. Without such foundational research, any discussion on its role in this area would be purely speculative.
Quantitative Structure Activity Relationship Qsar and Molecular Modeling Studies of N 1h Purin 6 Yl L Leucine Analogs
Identification of Pharmacophoric Features for N-1H-purin-6-yl-L-Leucine Analogs
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Identifying these features is a crucial step in drug discovery. For N-1H-purin-6-yl-L-Leucine analogs and related purine (B94841) derivatives, pharmacophore mapping studies have identified several key characteristics that are critical for their activity.
Through the analysis of structure-activity relationships (SAR), researchers have developed pharmacophore hypotheses for various classes of purine analogs. For instance, a study on nitrobenzylmercaptopurine riboside (NBMPR) congeners, which are purine derivatives that inhibit the equilibrative nucleoside transporter 1 (ENT1), identified a pharmacophore model with specific features. The best hypothesis included three hydrogen-bond acceptors, one hydrophobic center, and two aromatic rings. nih.gov These features involved the 3'-OH and 4'-oxygen of the ribose moiety, the nitro group, the benzyl (B1604629) phenyl group, and the imidazole (B134444) and pyrimidine (B1678525) portions of the purine ring itself. nih.gov
Similarly, combined pharmacophore modeling and 3D-QSAR studies on other purine-containing inhibitors, such as those targeting Polo-like kinase 1 (PLK1), have been performed to elucidate the key interaction modes. mdpi.com Such models help in understanding the spatial arrangement of functional groups required for optimal binding and activity. For N-1H-purin-6-yl-L-Leucine analogs, the essential pharmacophoric features would likely involve:
Hydrogen Bond Donors/Acceptors: The purine ring contains multiple nitrogen atoms that can act as hydrogen bond acceptors, while the N-H group can act as a donor. The carboxyl and amino groups of the leucine (B10760876) moiety also provide key hydrogen bonding sites.
Hydrophobic Regions: The isobutyl side chain of leucine provides a significant hydrophobic feature, which can engage in van der Waals or hydrophobic interactions within a receptor's binding pocket.
Aromatic/Ring Features: The purine ring itself serves as a critical aromatic feature, capable of participating in π-π stacking or other aromatic interactions.
These features are summarized in the table below.
| Pharmacophoric Feature | Potential Origin in N-1H-purin-6-yl-L-Leucine | Type of Interaction |
| Hydrogen Bond Acceptor | Purine ring nitrogens, Leucine carboxyl oxygen | Hydrogen Bonding |
| Hydrogen Bond Donor | Purine N-H, Leucine amino N-H, Leucine carboxyl O-H | Hydrogen Bonding |
| Hydrophobic Center | Leucine isobutyl side chain | Hydrophobic/van der Waals |
| Aromatic Ring | Purine bicyclic system | π-π Stacking, Aromatic Interactions |
Computational Approaches for Predicting Biological Potency and Selectivity
Computational methods, particularly 3D-QSAR, are widely used to develop predictive models for the biological potency of new chemical entities. mdpi.comnih.gov These models establish a quantitative correlation between the three-dimensional properties of molecules and their biological activities. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent in this area. mdpi.com
These approaches work by aligning a series of structurally related compounds (like N-1H-purin-6-yl-L-Leucine analogs) and calculating their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. mdpi.commdpi.com Statistical methods, such as Partial Least Squares (PLS), are then used to derive a mathematical equation that links these field values to the observed biological activities (e.g., IC50 or pIC50 values). mdpi.com
A study on N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acid derivatives successfully established a 3D-QSAR model to predict their analgesic activities. nih.gov The resulting equation demonstrated a strong correlation between the molecular field descriptors and the pain threshold variations in mice, with a squared correlation coefficient (r²) of 0.852. nih.gov Similarly, 3D-QSAR models developed for a series of 58 purine derivatives as Bcr-Abl inhibitors showed satisfactory statistical parameters and good predictive capacity. mdpi.com
The table below summarizes the statistical validation parameters for representative 3D-QSAR models developed for purine analogs, illustrating their predictive power.
| Model Type | Target/Activity | No. of Compounds | q² (Cross-validated r²) | r² (Non-cross-validated) | Predictive r² (External Test Set) |
| CoMFA | Bcr-Abl Inhibition | 58 | Not specified | Not specified | 0.863 |
| CoMSIA | Bcr-Abl Inhibition | 58 | Not specified | Not specified | 0.842 |
| PHASE 3D-QSAR | ENT1 Inhibition | 39 (test set) | Not specified | 0.916 | 0.78 |
| CoMFA | ENT1 Inhibition | Not specified | Not specified | Not specified | 0.73 |
| Molecular Field Analysis | Analgesic Activity | 48 | Not specified | 0.852 | Not specified |
These models not only predict the potency of unsynthesized analogs but also generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity. mdpi.com This information is invaluable for guiding the rational design of more potent and selective N-1H-purin-6-yl-L-Leucine analogs.
Conformational Analysis and Binding Mode Predictions of N-1H-purin-6-yl-L-Leucine with Biological Targets
Understanding how a ligand binds to its biological target at an atomic level is fundamental for structure-based drug design. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used to predict the binding poses and analyze the conformational dynamics of a ligand-receptor complex. nih.govnih.govnih.govmdpi.com
Molecular Docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For N-1H-purin-6-yl-L-Leucine, docking simulations would involve placing the molecule into the binding site of a target protein and scoring the different poses based on factors like intermolecular interactions and conformational energies. For example, a study on a 1H-purine-2,6-dione derivative identified its binding mode to the SARS-CoV-2 main protease, revealing four specific hydrogen bonds with active site residues. nih.gov Another computational study predicted the binding mode of L-leucine itself within the crystal structure of the IL-1 beta protein, highlighting interactions with key residues like ARG272 and THR234. researchgate.net It is expected that the purine moiety of N-1H-purin-6-yl-L-Leucine would form hydrogen bonds with polar residues, while the leucine side chain would fit into a hydrophobic pocket of the target protein. nih.govresearchgate.net
Conformational Analysis and Molecular Dynamics (MD) Simulations provide a more dynamic picture of the binding process. Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt and their corresponding energy levels. nih.govnih.gov MD simulations simulate the physical movements of atoms and molecules over time, allowing researchers to observe the stability of the ligand-protein complex, the flexibility of the binding site, and the detailed network of interactions. nih.govmdpi.com MD simulations of the leucine transporter (LeuT) have provided insights into the binding of both sodium ions and the leucine substrate, revealing the dynamic nature of the transport process. nih.gov For N-1H-purin-6-yl-L-Leucine, MD simulations could be used to refine docking poses, calculate binding free energies, and understand how conformational changes in both the ligand and the target protein facilitate binding and biological activity. researchgate.net
Advanced Methodologies for Research on N 1h Purin 6 Yl L Leucine
In Vitro Experimental Systems for Cellular and Biochemical Analysis
In vitro systems are fundamental for dissecting the cellular and biochemical effects of N-1H-purin-6-yl-L-Leucine. Cultured cell lines provide controlled environments to study specific molecular pathways. For instance, tissue-engineered skeletal muscle models are used to assess the compound's impact on muscle growth, function, and signaling pathways like the mechanistic target of rapamycin (B549165) (mTOR). nih.govnih.gov
Studies on L-Leucine demonstrate that such systems can reveal dose-dependent effects on myotube hypertrophy and contractile force. nih.gov Key experimental approaches include:
Cell Culture Models: Utilizing cell lines such as human myotubes to investigate anabolic signaling and amino acid transport. researchgate.net
Biochemical Assays: Measuring the phosphorylation status of key proteins in the mTOR pathway (e.g., 4E-BP1, p70S6K1) via Western blot to quantify signaling activation. nih.govresearchgate.net
Protein Synthesis Measurement: Quantifying the rate of new protein synthesis in response to the compound. Supplementation of incubation media with L-Leucine has been shown to stimulate protein synthesis in muscle cells under various catabolic conditions. nih.govresearchgate.net
Table 1: In Vitro Experimental Systems and Key Findings for Leucine (B10760876)
| Experimental System | Key Parameter Measured | Finding |
| Tissue Engineered Skeletal Muscle | Myotube size, Contractile force, mTOR signaling | Leucine supplementation augments myotube size and enhances maximal contractile force in an mTOR-sensitive manner. nih.govnih.gov |
| Primary Human Myotubes | mTOR signaling, Protein abundance of hVps34 | Leucine and insulin (B600854) independently regulate mTOR signaling pathways. researchgate.net |
| Isolated Rat Skeletal Muscles | Protein synthesis and degradation | Leucine stimulates protein synthesis under catabolic conditions but does not affect protein degradation. nih.gov |
Ex Vivo Tissue and Organ Culture Models for Functional Studies
Ex vivo models bridge the gap between in vitro and in vivo research, allowing for the study of intact tissues in a controlled laboratory setting. The "isolated, incubated muscle technique" is a prime example, where muscles like the soleus and extensor digitorum longus are removed and maintained in a viable state for analysis. nih.gov This methodology is invaluable for examining the direct effects of N-1H-purin-6-yl-L-Leucine on tissue-level protein turnover, metabolic rates, and other functional parameters without the systemic influences present in a whole organism. nih.govresearchgate.net Such studies have demonstrated L-Leucine's potential to stimulate protein synthesis directly within skeletal muscle tissue. researchgate.net
Advanced Spectroscopic and Chromatographic Techniques for Compound Analysis and Metabolic Profiling
To analyze N-1H-purin-6-yl-L-Leucine and its metabolites, highly sensitive and specific analytical techniques are required. Spectroscopy and chromatography are the cornerstones of this analysis.
Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are powerful tools for separating and quantifying purines, amino acids, and their conjugates in complex biological matrices like blood plasma. nih.govnih.gov Ion-pairing reversed-phase UPLC-MS/MS, for example, allows for the rapid and simultaneous analysis of dozens of purine (B94841) and pyrimidine (B1678525) nucleobases, nucleosides, and nucleotides. nih.gov
Spectroscopy: Techniques like FT-IR (Fourier-transform infrared) and UV-Vis (Ultraviolet-Visible) spectroscopy are used to characterize the structure of purine-amino acid conjugates and study their electronic transitions and functional groups. nepjol.info Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for detailed structural elucidation and for metabolomic profiling of biological samples to observe metabolic changes induced by the compound.
Table 2: Chromatographic Methods for Analysis of Amino Acids and Purines
| Technique | Sample Type | Purpose | Key Feature |
| IP-RP-UPLC-MS/MS | Cells, Tissues | Simultaneous analysis of purine and pyrimidine nucleobases, nucleosides, and nucleotides | Fast (15-minute run time) and sensitive separation of highly polar metabolites. nih.gov |
| HPLC-UV | Plasma, Dietary Supplements | Quantitative determination of underivatized amino acids | Avoids the derivatization step, which can be a source of variability. |
| TLC | Various | Identification of amino acids | Uses a reagent that develops distinguishable colors for different amino acids. researchgate.net |
| GC-MS | Plasma | Measurement of amino acid and metabolite enrichments | Used for metabolic studies to trace the fate of labeled compounds. nih.gov |
Proteomic and Transcriptomic Profiling for Systems-Level Understanding
Omics technologies provide a comprehensive, systems-level view of the molecular changes induced by N-1H-purin-6-yl-L-Leucine.
Transcriptomics: This involves the large-scale study of gene expression through methods like microarray or RNA-sequencing. Transcriptomic analysis of skeletal muscle following L-Leucine supplementation has revealed significant changes in the expression of thousands of genes. plos.orgnih.gov These differentially expressed genes are often involved in pathways related to the immune response, cytokine production, and muscle growth and development. plos.orgnih.gov For instance, studies have shown that protein-leucine ingestion after exercise activates a regenerative inflammo-myogenic transcriptome, which is anti-inflammatory and pro-myogenic after several hours. nih.govresearchgate.netphysiology.org
Proteomics: This is the large-scale analysis of proteins. Using techniques like mass spectrometry, researchers can identify and quantify changes in the proteome of tissues or cells. Proteomic studies have shown that L-Leucine supplementation can modulate the expression of mitochondrial proteins and proteins related to energy generation in skeletal muscle, helping to counteract the effects of conditions like cancer cachexia. nih.govcambridge.org
Table 3: Summary of Transcriptomic and Proteomic Findings for Leucine
| 'Omics' Type | Model/System | Key Findings |
| Transcriptomics | Human skeletal muscle (basketball players) | Identified 3,658 differentially expressed genes related to immune response and cytoskeletal pathways. plos.orgnih.gov |
| Transcriptomics | Human skeletal muscle (post-endurance exercise) | Activated a regenerative transcriptome that was pro-inflammatory at 30 minutes and anti-inflammatory/pro-myogenic by 240 minutes. nih.govphysiology.org |
| Proteomics | Rat skeletal muscle (cancer cachexia model) | Leucine supplementation altered the profile of mitochondrial proteins, recovering energy production pathways. nih.gov |
| Proteomics | Piglet skeletal muscle | Leucine supplementation suppressed oxidative phosphorylation and promoted glycolysis, leading to a slow-to-fast muscle fiber transition. cambridge.org |
Genetic Engineering and Gene Silencing Approaches in Model Organisms
To confirm the role of specific genes and pathways in mediating the effects of N-1H-purin-6-yl-L-Leucine, researchers employ genetic engineering and gene silencing techniques. These approaches allow for the manipulation of gene expression in cell cultures or model organisms. For example, to confirm that the anabolic effects of L-Leucine are mediated through the mTOR pathway, the specific mTOR inhibitor rapamycin can be used. Studies have shown that in the presence of rapamycin, L-Leucine fails to stimulate muscle protein synthesis, confirming the pathway's critical role. nih.gov Similarly, gene silencing techniques like RNA interference (siRNA) could be used to knock down the expression of specific proteins in the signaling cascade, such as mTOR, Raptor, or downstream targets, to dissect the precise mechanism of action. nih.gov
High-Throughput Screening for Activity Profiling
High-Throughput Screening (HTS) enables the rapid testing of large numbers of compounds to identify those with specific biological activities. ox.ac.uk This methodology is crucial for activity profiling and lead discovery.
Biochemical and Cellular HTS: These assays use automated liquid handling and multi-well plates to screen compound libraries against specific molecular targets (e.g., enzymes, receptors) or in cell-based functional assays. ox.ac.ukcriver.com
Virtual High-Throughput Screening (vHTS): This computational technique uses the known 3D structure of a protein target to screen large virtual libraries of compounds. tandfonline.com It has been successfully applied to discover novel inhibitors of the bacterial leucine transporter (LeuT), a homolog of key human neurotransmitter transporters. nih.govresearchgate.net This approach allows for the rapid identification of "hit" molecules that can then be synthesized and tested in biological assays. tandfonline.com
A typical HTS workflow involves several stages, from assay development and a primary screen of a large library to hit confirmation and potency determination for the most promising compounds. criver.com
Q & A
Q. How can researchers ensure the ethical and rigorous use of animal models in studies involving L-Leucine, N-1H-purin-6-yl-?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
